dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride
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Overview
Description
Dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride is a chemical compound with the molecular formula C25H34ClNO2 and a molecular weight of 415.996 g/mol . This compound is known for its unique structure, which includes a dibutylamino group and a 9,10-dihydroanthracene moiety. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride typically involves the esterification of 9,10-dihydro-9-anthroic acid with 2-(dibutylamino)ethanol, followed by the formation of the chloride salt. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the 9,10-dihydroanthracene moiety to anthracene.
Substitution: Nucleophilic substitution reactions can occur at the dibutylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound’s dibutylamino group can interact with biological receptors, while the 9,10-dihydroanthracene moiety can participate in redox reactions. These interactions can modulate various cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Dibutylaminoethyl esters: Compounds with similar dibutylaminoethyl groups but different aromatic moieties.
Anthracene derivatives: Compounds with similar 9,10-dihydroanthracene structures but different substituents.
Uniqueness
Dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride is unique due to its combination of a dibutylamino group and a 9,10-dihydroanthracene moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
66827-80-3 |
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Molecular Formula |
C25H34ClNO2 |
Molecular Weight |
416.0 g/mol |
IUPAC Name |
dibutyl-[2-(9,10-dihydroanthracene-9-carbonyloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C25H33NO2.ClH/c1-3-5-15-26(16-6-4-2)17-18-28-25(27)24-22-13-9-7-11-20(22)19-21-12-8-10-14-23(21)24;/h7-14,24H,3-6,15-19H2,1-2H3;1H |
InChI Key |
IPJQTLYXCNXSAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CCOC(=O)C1C2=CC=CC=C2CC3=CC=CC=C13.[Cl-] |
Origin of Product |
United States |
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